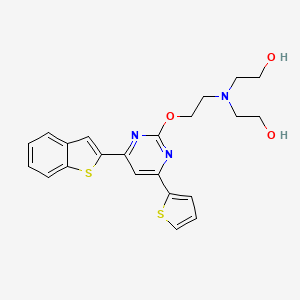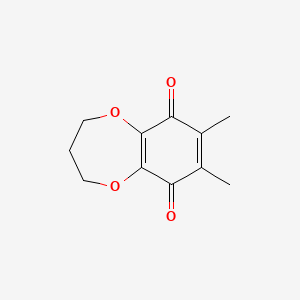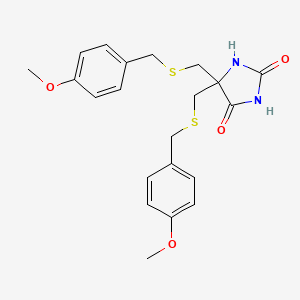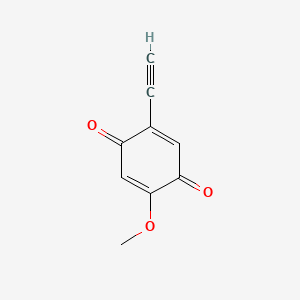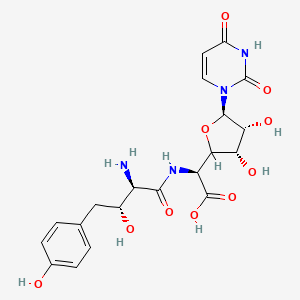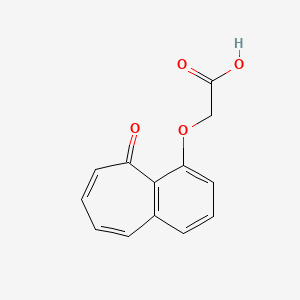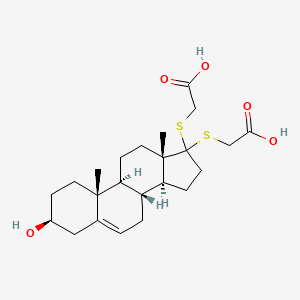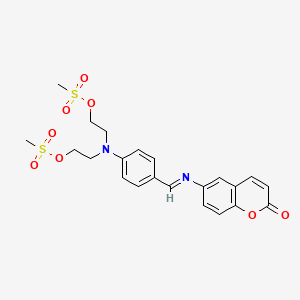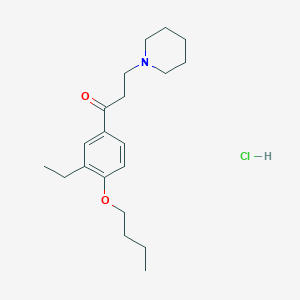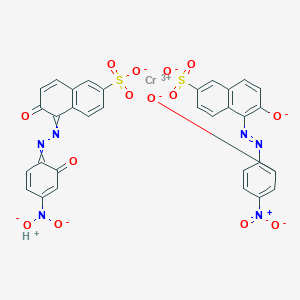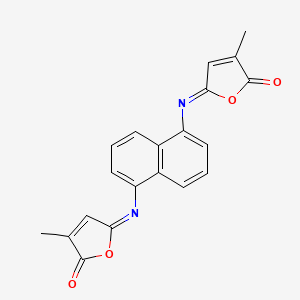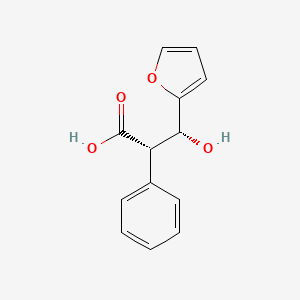
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is an organic compound with a complex structure that includes a furan ring, a propanoic acid group, and a phenyl group
Métodos De Preparación
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Propanoic Acid Group: This step involves the addition of a propanoic acid group to the furan ring, often through a Friedel-Crafts acylation reaction.
Addition of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or a similar organometallic reaction.
Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the beta-hydroxy group.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The propanoic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves its interaction with various molecular targets. The beta-hydroxy group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- can be compared with similar compounds such as:
2-Furanpropanoic acid: Lacks the beta-hydroxy and phenyl groups, making it less complex and potentially less active.
Beta-hydroxy-alpha-phenylpropanoic acid: Lacks the furan ring, which may reduce its reactivity and versatility.
Furan-2-carboxylic acid: Lacks the propanoic acid and phenyl groups, making it a simpler molecule with different properties.
Propiedades
Número CAS |
119759-51-2 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12-/m0/s1 |
Clave InChI |
ZFLMKKDXXLZURV-RYUDHWBXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CO2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


